2,4-Dibromobenzyl alcohol
Overview
Description
2,4-Dibromobenzyl alcohol is a brominated derivative of benzyl alcohol, which is a compound of interest in various chemical reactions and syntheses. While the provided papers do not directly discuss 2,4-Dibromobenzyl alcohol, they do provide insights into the chemistry of related bromobenzyl alcohols and their reactivity, which can be extrapolated to understand the properties and reactions of 2,4-Dibromobenzyl alcohol.
Synthesis Analysis
The synthesis of dibenzyls, which are closely related to 2,4-Dibromobenzyl alcohol, can be achieved through nickel-catalyzed homocoupling of benzyl alcohols . This method is advantageous due to the stability and availability of the alcohol precursors. Similarly, o-Bromobenzyl alcohol has been used as a reagent for the synthesis of polycyclic aromatic hydrocarbons, indicating that bromobenzyl alcohols can participate in complex coupling reactions .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromobenzyl alcohol would include a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a hydroxymethyl group at the benzylic position. The presence of bromine atoms would influence the electron density of the aromatic ring and affect its reactivity in electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
Bromobenzyl alcohols can undergo various chemical reactions, including bromination, which can lead to the formation of multi-brominated products . The presence of electron-donating or withdrawing groups at the benzylic position can strongly affect the outcome of such reactions. Additionally, bromobenzyl alcohols can be used in cascade reactions involving palladium-catalyzed coupling and intramolecular cyclization to form complex aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dibromobenzyl alcohol would be influenced by the presence of bromine atoms and the hydroxymethyl group. The bromine atoms would increase the molecular weight and could potentially increase the boiling point and density compared to unsubstituted benzyl alcohol. The hydroxymethyl group would confer some degree of polarity to the molecule, affecting its solubility in various solvents.
Scientific Research Applications
Ecological Implications in Marine Biology
Phillips and Towers (1982) explored the ecological implications of bromophenols like 2,3-dibromo-4,5-dihydroxybenzyl alcohol in red algae, discussing their potential uses as antibiotic, antiepiphyte, or antiherbivore agents. Their study highlighted the significant variation in lanosol content, a compound similar to 2,4-dibromobenzyl alcohol, in different algae species, suggesting ecological roles for these compounds in marine ecosystems (Phillips & Towers, 1982).
Bromophenol Accumulation in Marine Organisms
Lincoln et al. (2005) identified 2,4-dibromophenol, closely related to 2,4-dibromobenzyl alcohol, in marine annelids, noting its significant accumulation in certain body parts. This study revealed the impact of these compounds on sediment contamination and their potential influence on benthic-associated communities (Lincoln et al., 2005).
New Compounds from Red Algae
Hodgkin et al. (1966) discovered a new brominated phenolic compound, 2,3-dibromobenzyl alcohol 4,5-disulfate, in the red alga Polysiphonialanosa. This study provided insights into the structural determination, synthesis, and properties of such compounds, broadening the understanding of bromophenols' diversity in marine organisms (Hodgkin et al., 1966).
Bioremediation and Environmental Applications
A study by Huang et al. (2015) utilized polyvinyl alcohol-immobilized Phanerochaete chrysosporium in the bioremediation of composite-polluted wastewater, which included compounds like 2,4-dichlorophenol, related to 2,4-dibromobenzyl alcohol. This research highlighted the potential of such systems in environmental cleanup processes (Huang et al., 2015).
Synthesis and Chemical Reactions
Shimura et al. (1993) discussed the synthesis of 2,5-dibromobenzaldehyde and its reaction with hexylmagnesium bromide, leading to the production of 2,5-dibromobenzyl alcohol, a compound similar to 2,4-dibromobenzyl alcohol. This study provided valuable information on the synthesis pathways and chemical reactions involving dibromobenzyl alcohols (Shimura et al., 1993).
Photocatalytic Applications
Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to 2,4-dibromobenzyl alcohol, on titanium dioxide under visible light irradiation. This research contributes to the understanding of photocatalytic processes and their potential industrial applications (Higashimoto et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for 2,4-Dibromobenzyl alcohol are not available, similar compounds like 2,4-Dichlorobenzyl Alcohol have seen increased demand in various industries, including pharmaceuticals, personal care products, and agrochemicals . This suggests potential growth and new applications for 2,4-Dibromobenzyl alcohol in these areas.
properties
IUPAC Name |
(2,4-dibromophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVXBMLHQPKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591189 | |
Record name | (2,4-Dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobenzyl alcohol | |
CAS RN |
666747-06-4 | |
Record name | 2,4-Dibromobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666747-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.